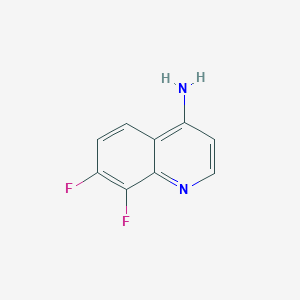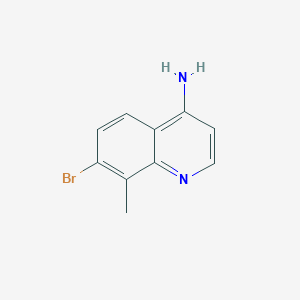![molecular formula C12H10N2O2 B1371818 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde CAS No. 906353-01-3](/img/structure/B1371818.png)
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H10N2O2. It is characterized by the presence of a benzaldehyde group attached to a pyrazine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde typically involves the reaction of 6-methylpyrazine-2-ol with 4-formylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-methylpyrazine-2-ol and 4-formylphenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Procedure: The starting materials are mixed and heated to a specific temperature, often around 100°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid.
Reduction: 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and polymers.
作用機序
The mechanism by which 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary based on the context of its application, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-[(6-Methylpyrazin-2-yl)oxy]benzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
特性
IUPAC Name |
4-(6-methylpyrazin-2-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPYANPNFUPQQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640394 |
Source


|
| Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906353-01-3 |
Source


|
| Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(2-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1371752.png)
![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)
![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)
![5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B1371756.png)

